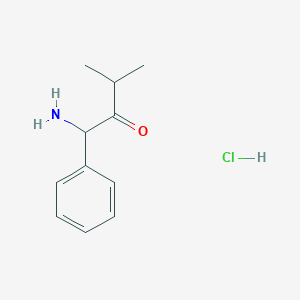
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochloride, also known as Methamphetamine hydrochloride, is a synthetic drug that belongs to the class of amphetamines. It is a potent central nervous system stimulant that has been used for various purposes, including as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, due to its high potential for abuse and addiction, it is classified as a Schedule II controlled substance in the United States.
Mecanismo De Acción
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and arousal. 1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride binds to the transporters that normally remove these neurotransmitters from the synaptic cleft, preventing their reuptake and leading to an accumulation of neurotransmitters in the brain.
Biochemical and Physiological Effects
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride has a wide range of effects on the body, including increased heart rate and blood pressure, decreased appetite, and increased wakefulness. It also causes the release of stress hormones such as cortisol and adrenaline, which can lead to a state of hyperarousal and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride has been used in laboratory experiments to study the effects of stimulants on the brain and behavior. It is a potent and reliable tool for investigating the mechanisms of addiction and the effects of long-term drug use. However, its high potential for abuse and addiction means that it must be used with caution and in accordance with strict safety protocols.
Direcciones Futuras
There are many potential future directions for research on 1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride. One area of interest is the development of new treatments for addiction and other neurological disorders. Another area of research is the investigation of the long-term effects of 1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride use on the brain and behavior. Additionally, there is a need for further studies on the safety and efficacy of 1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride as a laboratory tool.
Métodos De Síntesis
The synthesis of 1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride involves the reaction of ephedrine or pseudoephedrine with iodine and red phosphorus in the presence of hydrochloric acid. This process is known as the "Nazi method" and is illegal in many countries due to the hazardous nature of the chemicals used and the risk of explosion.
Aplicaciones Científicas De Investigación
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride has been extensively studied for its effects on the central nervous system. It has been used in research to investigate the mechanisms of addiction, as well as to develop new treatments for ADHD and other neurological disorders.
Propiedades
IUPAC Name |
1-amino-3-methyl-1-phenylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(2)11(13)10(12)9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLOBJOMCOCLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4,5-dibromothiophene-2-carboxylate](/img/structure/B2859568.png)

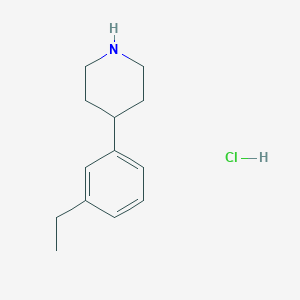
![8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B2859574.png)



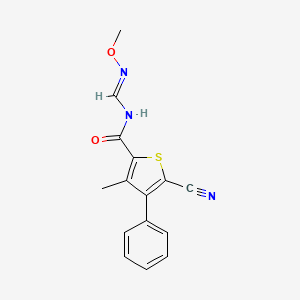
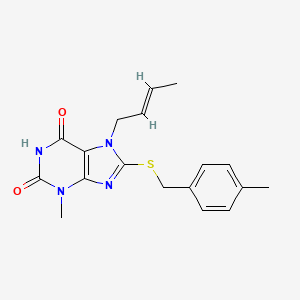

![1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B2859586.png)

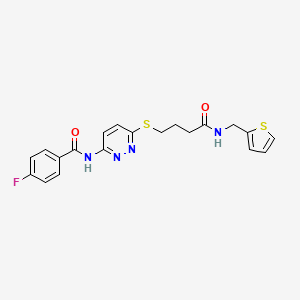
![2-Chloro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]propanamide](/img/structure/B2859590.png)